molecular formula C18H23N3O2S B2815505 4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide CAS No. 2415541-39-6

4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide

Cat. No.: B2815505
CAS No.: 2415541-39-6
M. Wt: 345.46
InChI Key: XDUDACILMCXWFQ-UHFFFAOYSA-N
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Description

4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a cyano group, a benzamide moiety, and a thiomorpholine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The cyano group and thiomorpholine ring play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

4-cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c19-13-15-1-3-16(4-2-15)17(22)20-14-18(5-9-23-10-6-18)21-7-11-24-12-8-21/h1-4H,5-12,14H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUDACILMCXWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=C(C=C2)C#N)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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